molecular formula C20H28BNO4 B592202 tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1627721-62-3

tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No. B592202
CAS RN: 1627721-62-3
M. Wt: 357.257
InChI Key: QJMWXNBQBJQJBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a carboxylate group, and a boronic ester group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : This compound is an important intermediate in synthesizing various biologically active compounds. For example, it was used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in crizotinib, a medication used to treat certain types of cancer (Kong et al., 2016).

  • Crystal Structure and DFT Study : The compound plays a crucial role in the synthesis of 1H-indazole derivatives. Studies involving X-ray diffraction and density functional theory (DFT) calculations have been used to analyze the crystal structure and physicochemical properties of these derivatives (Ye et al., 2021).

  • Development of Fluorescent Materials : It's also utilized in the synthesis of fluorescent materials. For instance, it's used in the creation of water-soluble carboxylated polyfluorenes, which are important for fluorescence quenching studies with various cationic quenchers and proteins (Zhang, Liu, & Cao, 2008).

  • Intramolecular Annulation in Organic Synthesis : The compound aids in intramolecular annulation processes to produce various gamma-carboline derivatives, which are significant in organic synthesis (Zhang & Larock, 2003).

  • Catalysis in Organic Reactions : It is used in the chemoselective aerobic oxidation of allylic and benzylic alcohols, demonstrating its utility in catalysis and organic reaction mechanisms (Shen et al., 2012).

properties

IUPAC Name

tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BNO4/c1-13-16(21-25-19(5,6)20(7,8)26-21)14-11-9-10-12-15(14)22(13)17(23)24-18(2,3)4/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMWXNBQBJQJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=CC=CC=C23)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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